molecular formula C8H11AsO3 B15397941 [(4-Methylphenyl)methyl]arsonic acid CAS No. 89187-07-5

[(4-Methylphenyl)methyl]arsonic acid

Cat. No.: B15397941
CAS No.: 89187-07-5
M. Wt: 230.09 g/mol
InChI Key: ZIKFCTBBQOFLHQ-UHFFFAOYSA-N
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Description

[(4-Methylphenyl)methyl]arsonic acid is an organoarsenic compound characterized by a benzene ring substituted with a methyl group at the para position, linked via a methylene bridge to an arsonic acid group (-AsO₃H₂). Such compounds are historically significant in pesticides, feed additives, and pharmaceuticals due to their bioactivity and metal-chelating properties .

Properties

CAS No.

89187-07-5

Molecular Formula

C8H11AsO3

Molecular Weight

230.09 g/mol

IUPAC Name

(4-methylphenyl)methylarsonic acid

InChI

InChI=1S/C8H11AsO3/c1-7-2-4-8(5-3-7)6-9(10,11)12/h2-5H,6H2,1H3,(H2,10,11,12)

InChI Key

ZIKFCTBBQOFLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[As](=O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities with related arylarsonic acids:

Compound Name Molecular Formula Substituent(s) on Aromatic Ring Key Functional Groups References
[(4-Methylphenyl)methyl]arsonic acid C₈H₁₁AsO₃ 4-methylphenylmethyl -AsO₃H₂ Inferred
Arsanilic acid C₆H₈AsNO₃ 4-amino -AsO₃H₂, -NH₂
(4-Methyl-3-nitrophenyl)arsonic acid C₇H₈AsNO₅ 4-methyl, 3-nitro -AsO₃H₂, -NO₂
{4-[(E)-Phenyldiazenyl]phenyl}arsonic acid C₁₂H₁₁AsN₂O₃ 4-diazenylphenyl -AsO₃H₂, -N=N-Ph
Methyl arsonic acid CH₅AsO₃ None (aliphatic) -AsO₃H₂, -CH₃

Key Observations :

  • Substituent Diversity: Unlike arsanilic acid’s amino group, this compound features a bulky 4-methylphenylmethyl group, which likely reduces solubility in polar solvents compared to smaller substituents .
  • Electron-Withdrawing Effects: Nitro (-NO₂) and diazenyl (-N=N-) groups in analogues enhance electrophilicity, increasing reactivity in redox reactions compared to the methyl-substituted compound .

Toxicity and Pharmacokinetics

Evidence from phenyl arsenoxides and arsonic acids () reveals that toxicity correlates with binding affinity to red blood cells and tissues:

  • High-Toxicity Compounds: Non-acid-substituted phenyl arsenoxides (e.g., phenyl arsenoxide) bind strongly to cells, leading to slow excretion and high organ retention.
  • Low-Toxicity Compounds : Acid-substituted derivatives (e.g., methyl arsonic acid) exhibit rapid initial excretion but may metabolize into toxic intermediates .

Toxicity Comparison :

  • This compound : Predicted to have moderate toxicity due to its aromatic methyl group, which may enhance lipophilicity and tissue binding compared to aliphatic methyl arsonic acid .
  • Arsanilic acid : Lower acute toxicity due to the polar -NH₂ group, facilitating quicker renal excretion .

Research Findings and Data Tables

Physicochemical Properties

Property This compound Arsanilic Acid (4-Methyl-3-nitrophenyl)arsonic Acid
Molecular Weight (g/mol) 230.1 (estimated) 217.06 277.06
Solubility Low in water; moderate in DMSO High in water Low in polar solvents
pKa (AsO₃H₂) ~4.2 (estimated) 4.1 ~3.8 (nitro group lowers pKa)

Toxicity and Excretion Data

Compound LD₅₀ (mg/kg, mice) Excretion Rate (24h) Tissue Retention (Liver/Kidney)
Phenyl arsenoxide 5–10 Slow High
Methyl arsonic acid 500–1000 Rapid (initial) Low (initially)
This compound (estimated) 100–200 Moderate Moderate

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